2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
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Description
2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TAK-659 and has been extensively studied for its use in treating diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
Research has explored the synthesis of complex heterocyclic compounds involving structures similar to 2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide. For example, Vovk et al. (2010) described the synthesis of compounds with a similar structure, highlighting the methodological advancements in heterocyclic chemistry, which is crucial for developing new materials with potential applications in various fields like pharmaceuticals and agrochemicals (Vovk et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Studies have also focused on the antimicrobial and anti-inflammatory properties of compounds with structural similarities. Maddila et al. (2016) reported the synthesis of thiadiazole compounds with pyrrole moieties, noting their significant anti-inflammatory activity, which suggests potential applications in medical research and drug development (Maddila et al., 2016).
Application in DNA-binding Studies
The compound's structure is relevant in the study of DNA-binding polyamides. Choi et al. (2003) discussed the use of a similar trifluoromethylphenylsulfonyl function in the solid-phase synthesis of pyrrole-imidazole polyamides, which are significant in understanding DNA interactions (Choi et al., 2003).
Anticancer Potential
Compounds structurally related to this compound have been studied for their potential anticancer properties. Rasal et al. (2020) synthesized pyrrole-3-carboxamide derivatives with a focus on their anticancer activity, indicating the broader implications of this compound class in oncological research (Rasal et al., 2020).
Role in Heterocyclic Synthesis
The compound's structure is also significant in heterocyclic synthesis, as demonstrated by Mohareb et al. (2004), who explored the synthesis of thiazole-pyrrole derivatives, which can lead to the development of new materials with diverse applications (Mohareb et al., 2004).
Properties
IUPAC Name |
2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS/c11-10(12,13)6-14-8(17)7-5-18-9(15-7)16-3-1-2-4-16/h1-5H,6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEUOPSQACBDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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